![molecular formula C7H9F2I B2457045 1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2490403-93-3](/img/structure/B2457045.png)
1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
“1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane” is a derivative of Bicyclo[1.1.1]pentane (BCP), a motif that has been extensively used in materials science and drug discovery . The BCP motif is a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .
Molecular Structure Analysis
The BCP motif adds three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .Chemical Reactions Analysis
The BCP motif has been used in various chemical reactions, including radical reactions . A recent study reported the first successful decarboxylative coupling of BCP-F2 building blocks via a photoredox mechanism .Physical And Chemical Properties Analysis
The BCP motif has been found to increase or equal solubility, potency, and metabolic stability of lead compounds . It can also decrease non-specific binding of lead compounds .Scientific Research Applications
- [1.1.1]propellane serves as a versatile precursor to bicyclo[1.1.1]pentanes (BCPs) . These BCP motifs find applications in drug design as bio-isosteres for aryl, alkynyl, and tert-butyl groups. The enhanced pharmacokinetic profile of BCPs makes them attractive for drug development .
- BCPs are valuable building blocks for organic materials. They feature in rod-like one-dimensional polymers, supramolecular spacer units, liquid crystals, and Förster resonance energy transfer (FRET) sensors .
- Researchers have explored [1.1.1]propellane as an intermediate in ‘strain release’ chemistry. Cleavage of the inter-bridgehead C–C bond within the propellane cage enables reactions with nucleophiles, radicals, and electrophiles .
- To overcome synthetic challenges, continuous flow platforms have been applied to [1.1.1]propellane synthesis. These platforms enhance efficiency and scalability, facilitating access to this compound and its derivatives .
- Bicyclo[1.1.0]butanes (BCBs), derived from [1.1.1]propellane, serve as intermediates in bioconjugation chemistry. They enable the synthesis of substituted four-membered rings and BCPs .
- The unique reactivity profile of [1.1.1]propellane challenges classical strain-based arguments. Delocalization of electron density within the cage governs reaction pathways and barriers, bridging theory and real-life applications .
Pharmaceutical Research
Materials Science
Strain-Release Chemistry
Continuous Flow Synthesis
Bioconjugation Processes
Exploration of New Chemistry
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11It’s known that bicyclo[111]pentanes (BCPs) are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .
Mode of Action
The compound is synthesized via a cascade multicomponent reaction involving visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . In this methodology, sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals, which are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .
Biochemical Pathways
The specific biochemical pathways affected by 1-(2,2-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes involves a photoredox-catalyzed radical addition .
Pharmacokinetics
The ADME properties of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11Bcps are generally known to offer high passive permeability, high water solubility, and improved metabolic stability .
Result of Action
The molecular and cellular effects of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11Bcps are often used as bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, generally offering improved biological activities, physicochemical properties, and metabolic profiles .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(2,2-Difluoroethyl)-3-iodobicyclo[11The synthesis of bcps has been realized in throughputs up to 85 mmol h−1, suggesting that the reaction conditions are mild and the reactant scope is wide .
properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2I/c8-5(9)1-6-2-7(10,3-6)4-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRYGTWUABYXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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